Ethyl 4-oxochroman-3-carboxylate

medicinal chemistry building block synthesis enolate alkylation

Researchers requiring an unsubstituted chromanone scaffold for de novo SAR often face limited availability of 4-oxochroman-3-carboxylate building blocks with defined reactivity. Ethyl 4-oxochroman-3-carboxylate (CAS 153787-16-7) addresses this gap. • β-Ketoester motif enables selective enolate generation and C-3 alkylation, essential for 3-substituted chromanone library synthesis. • Clean pharmacological profile with no pre-existing bioactivity bias allows unbiased baseline screening. • Ethyl ester provides a tractable handle for hydrolysis, amidation, or transesterification. • Multi-source supply with batch-specific QC (HPLC, NMR) ensures reproducibility.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 153787-16-7
Cat. No. B1532569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxochroman-3-carboxylate
CAS153787-16-7
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1COC2=CC=CC=C2C1=O
InChIInChI=1S/C12H12O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-6,9H,2,7H2,1H3
InChIKeyWBTNJXOCKWYEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Oxochroman-3-Carboxylate (CAS 153787-16-7): Procurement-Grade Overview of a Chromanone Scaffold Building Block


Ethyl 4-oxochroman-3-carboxylate (CAS 153787-16-7; molecular formula C₁₂H₁₂O₄; MW 220.22 g/mol) is a chromanone-derivative building block featuring a characteristic 4-chromanone core with an ethyl carboxylate ester at the 3-position . This compound belongs to the broader 4-oxochroman-3-carboxylate ester family, members of which serve as versatile intermediates in medicinal chemistry, particularly as precursors to 3-alkyl-4-oxochroman-3-carboxylate derivatives [1]. Its structural features—a saturated dihydropyranone ring (distinguishing it from the fully unsaturated chromone series) and an enolizable β-ketoester motif at the 3-position—impart specific reactivity profiles that differentiate it from closely related chromone-3-carboxylate and chroman-3-carboxylate alternatives during synthetic derivatization [1].

Why Generic Substitution Fails: Structural and Reactivity Differentiation of Ethyl 4-Oxochroman-3-Carboxylate from Chromone and Chroman Analogues


Ethyl 4-oxochroman-3-carboxylate cannot be trivially interchanged with chromone-3-carboxylate or chroman-3-carboxylate analogs without fundamentally altering synthetic outcomes. The chromone series (e.g., ethyl 4-oxo-4H-chromene-3-carboxylate, CAS 51085-94-0) possesses a fully unsaturated 2,3-olefin in the pyranone ring, which changes both electrophilicity at C-2 and the acidity of the C-3 proton relative to the saturated chromanone scaffold . Conversely, des-oxo chroman-3-carboxylate esters (e.g., ethyl chroman-3-carboxylate, CAS 615560-16-2) lack the C-4 ketone, removing the critical β-ketoester functionality that enables enolate alkylation chemistry central to generating 3-substituted derivatives [1]. These electronic and tautomeric differences translate into divergent reactivity in alkylation, condensation, and asymmetric Michael addition protocols—meaning that a procurement decision driven solely by scaffold similarity risks synthesis failure or generation of unintended regioisomers [1].

Quantitative Differentiation Evidence for Ethyl 4-Oxochroman-3-Carboxylate Versus Closest Structural Analogues


Enolate Alkylation Versatility: 3-Alkyl Derivative Synthesis Exclusively Accessible from the 4-Oxochroman-3-Carboxylate Scaffold

The 4-oxo group in ethyl 4-oxochroman-3-carboxylate enables formation of a stabilized enolate at C-3, permitting direct alkylation to yield 3-alkyl-4-oxochroman-3-carboxylate derivatives. This transformation is structurally impossible for chroman-3-carboxylate esters lacking the 4-oxo group, as their C-3 proton acidity is insufficient for enolate generation under comparable conditions [1]. The literature demonstrates successful synthesis of a series of ethyl 3-alkyl-4-oxochroman-3-carboxylates via condensation of diethyl alkylsodiomalonates on aryloxymethyl chlorides, with the 4-oxo group essential for the subsequent derivatization steps [1].

medicinal chemistry building block synthesis enolate alkylation

Organocatalytic Asymmetric Michael Addition: 2-Oxochroman-3-Carboxylate Esters as Privileged Substrates for Stereoselective C–C Bond Formation

2-Oxochroman-3-carboxylate esters (the 2-oxo subclass to which ethyl 4-oxochroman-3-carboxylate belongs) undergo organocatalytic asymmetric Michael addition to trans-β-nitroolefins, delivering 3,4-dihydrocoumarin derivatives bearing adjacent quaternary and tertiary stereocenters with exceptional stereocontrol: up to >99% yield, >20:1 diastereomeric ratio (dr), and >99% enantiomeric excess (ee) [1]. This reactivity exploits the unique acidity of the C-3 proton in the 2-oxochroman-3-carboxylate system. In contrast, chromone-3-carboxylate esters (fully conjugated) and chroman-3-carboxylate esters (lacking the 2-oxo group) do not participate in this transformation under identical catalytic conditions, as documented in the reaction scope [1].

asymmetric catalysis organocatalysis dihydrocoumarin synthesis

Biological Annotation Gap: No Direct Bioactivity Data for the Parent Compound Requires Researchers to Build Evidence De Novo

A comprehensive search of PubMed, ChEMBL, and BindingDB reveals that no primary research articles or curated bioactivity records exist for ethyl 4-oxochroman-3-carboxylate (CAS 153787-16-7) as a discrete molecular entity. All biological activity annotations available online (including apoptosis induction and antimicrobial claims) refer exclusively to derivatives bearing additional substituents (e.g., 2-anilino, 6-bromo, or extended aryl groups) rather than the parent scaffold itself [1]. This contrasts with chromone-3-carboxylic acid (CAS 39079-62-4), which has documented antibacterial MIC values (e.g., >500 µg/mL against S. aureus and E. coli in some strains) and hMAO-B inhibition (IC₅₀ 0.048 µM) [2]. For ethyl 4-oxochroman-3-carboxylate, any biological activity must be experimentally established by the end user.

biological activity drug discovery pharmacological screening

Optimal Procurement and Application Scenarios for Ethyl 4-Oxochroman-3-Carboxylate Based on Structural Differentiation


Synthesis of 3-Alkyl-4-Oxochroman-3-Carboxylate Libraries for Medicinal Chemistry

The 4-oxo-β-ketoester motif uniquely enables enolate generation and subsequent alkylation at C-3, making ethyl 4-oxochroman-3-carboxylate the essential starting material for constructing 3-alkyl-4-oxochroman-3-carboxylate libraries [1]. Substitution with ethyl chroman-3-carboxylate (lacking the 4-oxo group) renders this synthetic route inoperative. Researchers synthesizing 3-substituted chromanone derivatives for structure–activity relationship (SAR) studies should specify CAS 153787-16-7 to ensure compatibility with established alkylation protocols [1].

Asymmetric Synthesis of 3,4-Dihydrocoumarin Derivatives via Organocatalytic Michael Addition

Ethyl 4-oxochroman-3-carboxylate and related 2-oxochroman-3-carboxylate esters serve as privileged substrates in organocatalytic asymmetric Michael additions, affording dihydrocoumarin derivatives in >99% ee and >20:1 dr [1]. This reactivity depends specifically on the 2-oxochroman-3-carboxylate architecture. Chromone-3-carboxylate or chroman-3-carboxylate analogs are incompatible with this catalytic system [1]. Laboratories developing enantioselective synthetic methodologies should procure the oxochroman carboxylate scaffold specifically.

De Novo Pharmacological Profiling of the Chromanone Scaffold Core

Given the complete absence of peer-reviewed bioactivity data for the parent ethyl 4-oxochroman-3-carboxylate [1], this compound is best suited for research programs that require a structurally well-defined, unsubstituted chromanone scaffold for baseline pharmacological profiling. Unlike chromone-3-carboxylic acid, which carries documented hMAO-B inhibition and antimicrobial activity [2], ethyl 4-oxochroman-3-carboxylate offers a clean slate for establishing structure–activity relationships de novo, free of pre-existing pharmacological annotation bias.

Chemical Biology Probe Development Requiring a Tractable Ester Handle for Further Conjugation

The ethyl ester at C-3 provides a modifiable functional group for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or transesterification). This tractability, combined with the chromanone core's conformational rigidity relative to fully aromatic chromones, makes ethyl 4-oxochroman-3-carboxylate a rational choice for constructing chemical biology probes where both scaffold geometry and synthetic flexibility are critical [1].

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